4-[({1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}amino)methyl]benzenesulfonamide
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Overview
Description
4-[({1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}amino)methyl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a hexyloxyphenyl group, a dioxopyrrolidinyl moiety, and a benzenesulfonamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}amino)methyl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the hexyloxyphenyl intermediate, followed by the formation of the dioxopyrrolidinyl moiety. The final step involves the coupling of these intermediates with benzenesulfonamide under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[({1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}amino)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[({1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}amino)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: It could be investigated for its pharmacological properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 4-[({1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}amino)methyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[({1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}amino)methyl]benzenesulfonamide include:
- 4-(Hexyloxy)phenyl 4-butyloxybenzoate
- Sodium 4-(4-(Hexyloxy)phenyl)-4-hydroxybutanoate
- N-(4-Hexyloxy-phenyl)-acetamide
Uniqueness
The presence of the hexyloxyphenyl group, dioxopyrrolidinyl moiety, and benzenesulfonamide group makes it a versatile compound for various scientific research and industrial applications .
Properties
IUPAC Name |
4-[[[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-2-3-4-5-14-31-19-10-8-18(9-11-19)26-22(27)15-21(23(26)28)25-16-17-6-12-20(13-7-17)32(24,29)30/h6-13,21,25H,2-5,14-16H2,1H3,(H2,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRHRFVJXOUUQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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